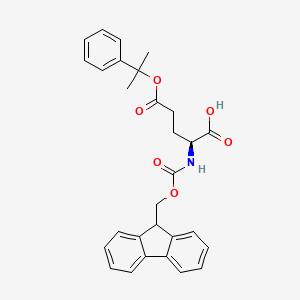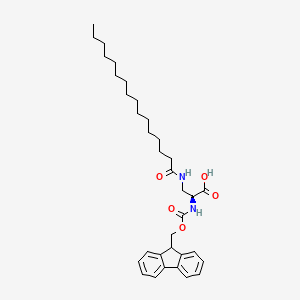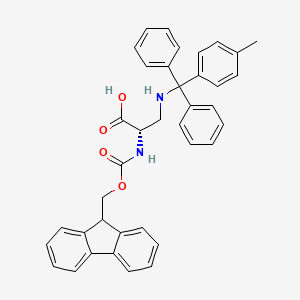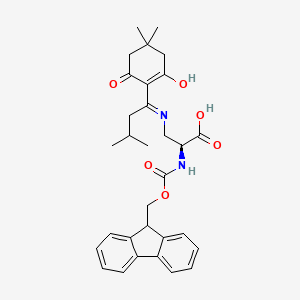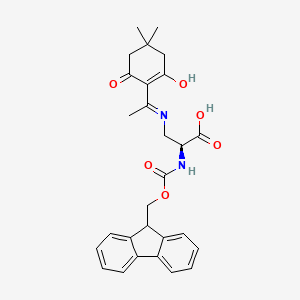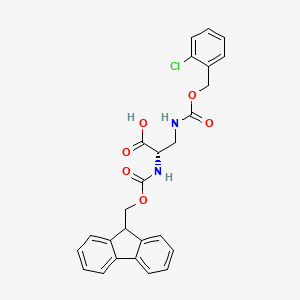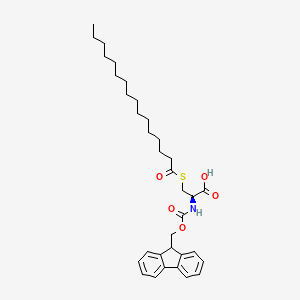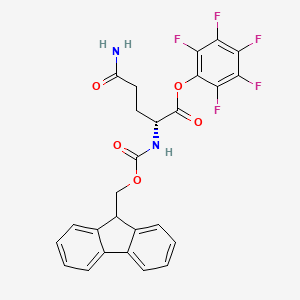
Fmoc-d-gln-opfp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-d-gln-opfp, also known as N-Fmoc-d-gln-4-oxopiperidine-2-carboxylic acid, is an amino acid-based building block commonly used in peptide synthesis. It is an essential component in the development of peptide-based drugs, which are being increasingly used for a variety of medical treatments. This compound is a versatile building block that has been used in a variety of laboratory experiments and scientific research applications. It is a relatively new compound, having been first synthesized in the early 2000s.
Applications De Recherche Scientifique
Stereoselective Synthesis of O-glycopeptides
Fmoc-AA-OPfp (where AA=Tyr or Ser) derivatives have been employed in the stereoselective synthesis of O-glycopeptides, demonstrating the utility of Fmoc-d-Gln-OPfp in facilitating the glycosylation reactions. These reactions were nearly stereoselective (>97% β-anomer), highlighting the compound's efficiency in peptide synthesis. The approach provides a rapid and stereoselective method for synthesizing O-glycopeptides, a class of molecules with significant biological relevance, including in the design of vaccines and therapeutic agents (Gangadhar, Jois, & Balasubramaniam, 2004).
Molecularly Imprinted Polymers
In the context of molecular recognition, this compound and its analogs have been used to study the adsorption properties of molecularly imprinted polymers (MIPs). These polymers, designed to mimic natural recognition entities, show distinct binding affinities towards structural analogs of the imprint molecule, demonstrating the potential of this compound in the development of selective adsorbents and sensors (Kim & Guiochon, 2005).
Solid-Phase Synthesis of Phosphopeptides
This compound has also found application in the solid-phase synthesis of phosphopeptides. This synthesis route offers a facile method for incorporating phosphorylated amino acids into peptides, which is crucial for studying phosphorylation-dependent cellular processes, signaling pathways, and the development of therapeutic peptides (Krog-Jensen, Christensen, & Meldal, 2004).
Hydrogel Formation and Drug Delivery
The self-assembly properties of Fmoc-dipeptides, including this compound, have been explored for hydrogel formation. These hydrogels have potential applications in drug delivery and tissue engineering due to their biocompatibility and mechanical properties. The ability of Fmoc-dipeptides to form self-supporting hydrogels under physiological conditions opens avenues for creating novel biomaterials for medical applications (Singh et al., 2015).
Hybrid Materials Development
Research into this compound has extended into the creation of hybrid materials, where its self-assembly capabilities are combined with other entities like polysaccharides, polymers, and peptides. These hybrid systems exhibit enhanced mechanical properties, stability, and biocompatibility, showcasing the versatility of this compound in the development of innovative materials for various industrial and biomedical applications (Diaferia, Morelli, & Accardo, 2019).
Mécanisme D'action
Target of Action
Fmoc-d-gln-opfp is primarily used as a protecting group in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group in this compound acts as a protective group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the correct sequence and structure . By protecting the amine groups during synthesis, this compound helps prevent side reactions that could interfere with the formation of the desired peptide .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Therefore, careful control of the reaction conditions is essential for the effective use of this compound in peptide synthesis.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJZFMYVWWIIGD-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F5N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692812 |
Source


|
| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200622-33-9 |
Source


|
| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






